5-(3-acetyl-2-fluorophenyl)-N-butyl-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of furamide derivatives, including 5-(3-acetyl-2-fluorophenyl)-N-butyl-2-furamide, typically involves palladium-catalyzed cyclization processes or other efficient methodologies aiming at constructing the furamide scaffold while introducing the acetyl and fluorophenyl functionalities. A related process demonstrated the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one through palladium-catalyzed cyclization, optimizing yield through various catalysts, bases, and solvents (Lindahl et al., 2006).
Molecular Structure Analysis
The structural elucidation of furamide derivatives, and by extension, compounds like this compound, can be profoundly understood through crystallographic studies. For instance, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provided insights into the geometrical orientation and bonding patterns, showcasing the significance of furan and benzene ring inclinations and exocyclic bond angles (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Furamide derivatives engage in various chemical reactions, highlighting their reactivity and functional group interplay. The enzymatic synthesis of furandicarboxylic acid-based semi-aromatic polyamides demonstrates the reactive versatility of furamide structures in creating high-performance materials (Jiang et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and molecular weight, are crucial for their potential application. For instance, novel aromatic polyamides derived from fluoro-substituted phenyl groups and aromatic dicarboxylic acids exhibit solubility in various organic solvents, inherent viscosities, and good thermal stability, underlining the material characteristics of furamide derivatives (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific functional group transformations and interactions with other molecules, are essential for understanding and manipulating these compounds. For example, the synthesis and properties of N-(3-hydroxyphenyl) benzamide and its derivatives illustrate the chemical versatility and potential enzymatic activity modulation of furamide-based compounds (Abbasi et al., 2014).
properties
IUPAC Name |
5-(3-acetyl-2-fluorophenyl)-N-butylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-3-4-10-19-17(21)15-9-8-14(22-15)13-7-5-6-12(11(2)20)16(13)18/h5-9H,3-4,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMIQQURQKCQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(O1)C2=C(C(=CC=C2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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